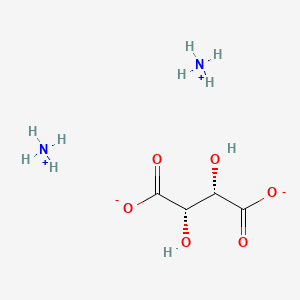
Ammonium (2S,3S)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium (2S,3S)-2,3-dihydroxysuccinate is an organic compound that belongs to the class of ammonium salts It is derived from succinic acid, a dicarboxylic acid, and features two hydroxyl groups attached to the second and third carbon atoms in the succinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium (2S,3S)-2,3-dihydroxysuccinate can be synthesized through several methods:
-
Direct Hydroxylation of Succinic Acid: : One common method involves the hydroxylation of succinic acid using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
-
Enzymatic Synthesis: : Another approach involves the use of enzymes such as hydroxylases that specifically target the succinate molecule to introduce hydroxyl groups at the desired positions. This method is advantageous due to its high specificity and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the following steps:
-
Fermentation: : Microbial fermentation processes can be employed to produce succinic acid, which is then chemically or enzymatically converted to the desired dihydroxysuccinate derivative.
-
Chemical Synthesis: : Large-scale chemical synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced to form diols or other reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Diols, alcohols.
Substitution Products: Halogenated compounds, amines, thioethers.
Scientific Research Applications
Ammonium (2S,3S)-2,3-dihydroxysuccinate has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
-
Biology: : The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate or in drug delivery systems.
-
Industry: : It is used in the production of biodegradable polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which ammonium (2S,3S)-2,3-dihydroxysuccinate exerts its effects depends on its specific application. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The hydroxyl groups and the ammonium ion play crucial roles in its interactions with molecular targets, such as enzymes and receptors.
Comparison with Similar Compounds
Ammonium (2S,3S)-2,3-dihydroxysuccinate can be compared with other similar compounds, such as:
-
Ammonium (2R,3R)-2,3-dihydroxysuccinate: : This isomer has different stereochemistry, which can lead to different biological activities and chemical reactivity.
-
Ammonium (2S,3S)-2,3-dihydroxyglutarate: : This compound has an additional carboxyl group, which can influence its solubility and reactivity.
-
Ammonium (2S,3S)-2,3-dihydroxyadipate: : With a longer carbon chain, this compound may have different physical properties and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C4H12N2O6 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
diazanium;(2S,3S)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m0../s1 |
InChI Key |
NGPGDYLVALNKEG-OTWIGTIJSA-N |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


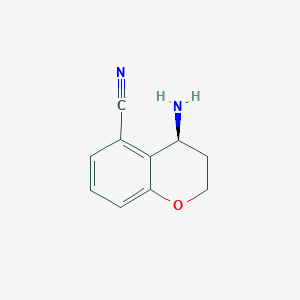

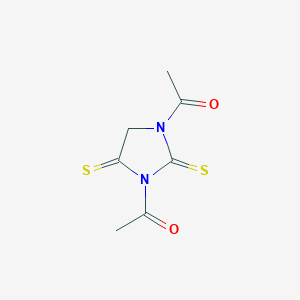
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
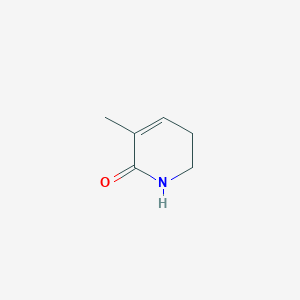
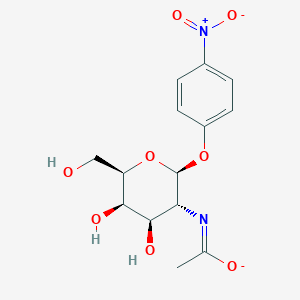

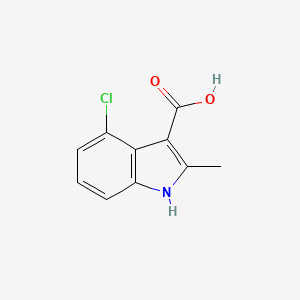
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)

![2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
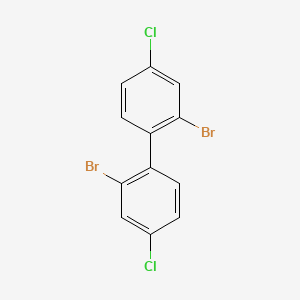
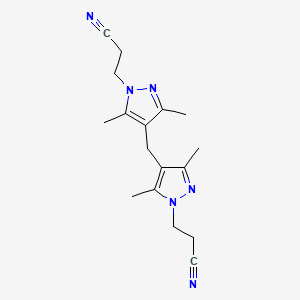
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
